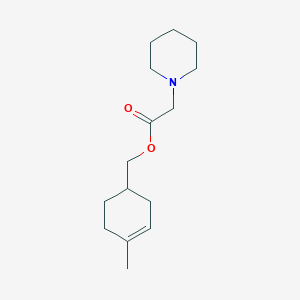
(4-Methylcyclohex-3-en-1-yl)methyl piperidin-1-ylacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Methylcyclohex-3-en-1-yl)methyl piperidin-1-ylacetate is an organic compound that features a cyclohexene ring substituted with a methyl group and a piperidine ring attached via an acetate linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methylcyclohex-3-en-1-yl)methyl piperidin-1-ylacetate typically involves the following steps:
Formation of the Intermediate: The starting material, 4-methylcyclohex-3-en-1-ol, is reacted with acetic anhydride in the presence of a catalyst such as pyridine to form the acetate ester.
Nucleophilic Substitution: The acetate ester is then subjected to nucleophilic substitution with piperidine under basic conditions, often using a base like sodium hydride or potassium carbonate, to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexene ring, leading to the formation of epoxides or hydroxylated derivatives.
Reduction: Reduction reactions can target the double bond in the cyclohexene ring, converting it to a cyclohexane derivative.
Substitution: The acetate group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for epoxidation or osmium tetroxide for dihydroxylation.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like ammonia or thiols in the presence of a base such as sodium hydride.
Major Products
Oxidation: Epoxides or diols.
Reduction: Saturated cyclohexane derivatives.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
(4-Methylcyclohex-3-en-1-yl)methyl piperidin-1-ylacetate has several applications in scientific research:
Medicinal Chemistry: It is explored as a potential intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological pathways.
Materials Science: The compound’s structural features make it a candidate for the development of novel polymers and materials with specific mechanical properties.
Biological Studies: It is used in studies investigating the interaction of piperidine derivatives with biological targets, such as enzymes and receptors.
Mechanism of Action
The mechanism by which (4-Methylcyclohex-3-en-1-yl)methyl piperidin-1-ylacetate exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The piperidine ring can engage in hydrogen bonding and hydrophobic interactions, influencing the activity of the target protein. The acetate group may also play a role in modulating the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
Cetylpyridinium chloride: A quaternary ammonium compound with antimicrobial properties.
Domiphen bromide: Another quaternary ammonium compound used as a disinfectant.
Uniqueness
(4-Methylcyclohex-3-en-1-yl)methyl piperidin-1-ylacetate is unique due to its combination of a cyclohexene ring and a piperidine ring, which imparts distinct chemical and biological properties. Unlike cetylpyridinium chloride and domiphen bromide, which are primarily used for their antimicrobial activity, this compound’s structural features make it versatile for various applications in medicinal chemistry and materials science .
Properties
IUPAC Name |
(4-methylcyclohex-3-en-1-yl)methyl 2-piperidin-1-ylacetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO2/c1-13-5-7-14(8-6-13)12-18-15(17)11-16-9-3-2-4-10-16/h5,14H,2-4,6-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXBVJDZHAACDFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCC(CC1)COC(=O)CN2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[4-[(1R,5S)-6-azabicyclo[3.2.1]octane-6-carbonyl]phenoxy]-N,N-dimethylpiperidine-1-sulfonamide](/img/structure/B4988918.png)
![(E)-2-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-3-(4-nitroanilino)prop-2-enenitrile](/img/structure/B4988921.png)
![2-Methyl-5-[4-(thiophen-3-ylmethyl)piperazin-1-yl]pyridazin-3-one](/img/structure/B4988933.png)
![1-[(3-fluorophenyl)methyl]-4-(4-nitrophenyl)piperazine](/img/structure/B4988940.png)

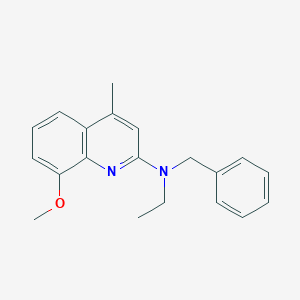
![N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-(1-phenylethyl)-N~2~-(2-phenylethyl)glycinamide](/img/structure/B4988962.png)
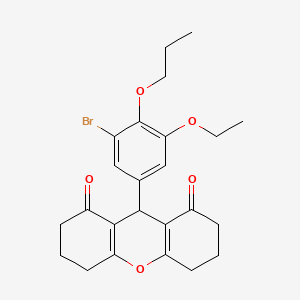
![2-methyl-N-[2-[3-(1H-pyrazol-5-yl)phenyl]pyridin-3-yl]propanamide](/img/structure/B4988972.png)
![(E)-1-(furan-2-yl)-3-[4-[4-[[(E)-3-(furan-2-yl)-3-oxoprop-1-enyl]amino]phenyl]anilino]prop-2-en-1-one](/img/structure/B4988976.png)
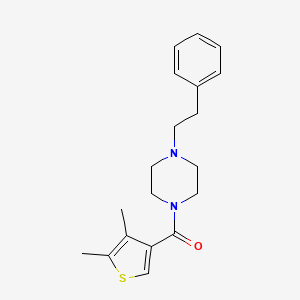
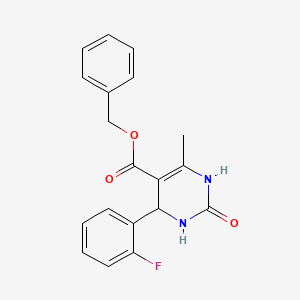
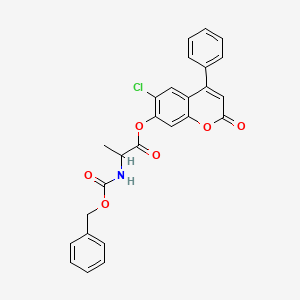
![1-{5-[3-(3-phenylpropyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}-L-prolinamide](/img/structure/B4989002.png)
